N-(2-Chloroethyl)-N-ethylaniline is an organic compound classified as an aniline derivative. It is characterized by the presence of a chloroethyl group and an ethyl group attached to the nitrogen atom of the aniline ring. This compound is significant in various fields, including chemistry, biology, and medicine, due to its potential applications as a precursor in organic synthesis and its biological activities.
The synthesis of N-(2-Chloroethyl)-N-ethylaniline can be achieved through several methods:
N-(2-Chloroethyl)-N-ethylaniline has a molecular formula of with a molecular weight of approximately . The structure features:
InChI=1S/C10H14ClN/c1-2-12(9-8-11)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
DBDNQNARCHWMSP-UHFFFAOYSA-N
This structural information is crucial for understanding its reactivity and interactions in various chemical processes .
N-(2-Chloroethyl)-N-ethylaniline participates in several chemical reactions:
The mechanism of action for N-(2-Chloroethyl)-N-ethylaniline involves its interaction with cellular components:
The compound's properties make it suitable for various chemical transformations and applications in organic synthesis .
N-(2-Chloroethyl)-N-ethylaniline has several scientific uses:
CAS No.: 5776-58-9
CAS No.: 33776-88-4
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.:
CAS No.: